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(5-Bromo-1H-indol-7-YL)methanol Documentation Hub
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Core Science & Biosynthesis
Protocols & Analytical Methods
Application Notes & Protocols: Strategic Functionalization of the 7-Hydroxymethyl Group in 5-Bromoindoles
Application Notes & Protocols: Strategic Functionalization of the 7-Hydroxymethyl Group in 5-Bromoindoles
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 5-bromoindole scaffold is a privileged structure in medicinal chemistry, offering a robust platform for the synthesis of bioactive molecules.[1][2] The bromine atom at the C5 position serves as a versatile handle for transition-metal-catalyzed cross-coupling reactions, while a functional group at the C7 position provides a secondary vector for molecular diversification and property modulation.[3][4] This guide provides a detailed exploration of key chemical transformations for the 7-hydroxymethyl group in 5-bromoindoles. We delve into the causality behind experimental choices, offering field-proven insights and detailed, reproducible protocols for oxidation, etherification, esterification, and halogenation. These transformations convert the versatile but often chemically passive hydroxymethyl group into more reactive functionalities, such as aldehydes, ethers, esters, and halides, thereby unlocking a wider range of subsequent synthetic applications critical for drug discovery and materials science.
The Strategic Importance of the 5-Bromo-7-hydroxymethylindole Scaffold
The indole nucleus is a cornerstone in pharmacology, found in numerous natural products and synthetic drugs.[5][6] The 5-bromo-7-hydroxymethylindole derivative is a particularly valuable intermediate for several reasons:
-
Orthogonal Reactivity: The C5-Broraine bond and the C7-hydroxymethyl group possess distinct chemical reactivities. The C-Br bond is ideal for forming carbon-carbon or carbon-heteroatom bonds via catalysis (e.g., Suzuki, Sonogashira, Buchwald-Hartwig couplings), while the hydroxymethyl group can be manipulated using a different set of organic reactions.[3][7] This orthogonality allows for a stepwise, controlled, and divergent synthesis of complex molecular architectures.
-
Bioisosteric Potential: The indole core is a bioisostere for other aromatic systems, and modifications at the C7 position can significantly influence receptor binding, selectivity, and pharmacokinetic properties.[4]
-
Synthetic Accessibility: This scaffold serves as a foundational building block for creating libraries of compounds for high-throughput screening in drug development programs.[2]
This guide focuses on converting the C7-hydroxymethyl group into functionalities that are primed for subsequent diversification.
Core Functionalization Pathways
The primary alcohol of the 7-hydroxymethyl group can be reliably transformed into several key functional groups. The choice of pathway depends on the desired downstream application.
Caption: Key functionalization pathways for the 7-hydroxymethyl group.
Oxidation to 5-Bromo-7-formylindole
The oxidation of the 7-hydroxymethyl group to the corresponding aldehyde (7-formyl) is a cornerstone transformation. The resulting aldehyde is a highly versatile intermediate, ready for reactions such as reductive amination, Wittig olefination, and additions of organometallic reagents.
Causality & Reagent Choice: The primary challenge in oxidizing a primary alcohol to an aldehyde is preventing over-oxidation to the carboxylic acid.[8] Therefore, mild, selective oxidizing agents are required.
-
Manganese Dioxide (MnO₂): This is an excellent choice for benzylic alcohols like the one in our substrate. It is a heterogeneous reagent, and the reaction is typically performed by stirring the substrate with an excess of activated MnO₂ in a non-polar solvent like dichloromethane (DCM) or chloroform. The simple filtration workup makes it highly practical.
-
Dess-Martin Periodinane (DMP): A popular and reliable reagent that provides clean and high-yielding oxidations under mild, neutral conditions. It is particularly useful for sensitive substrates.
-
Pyridinium Chlorochromate (PCC): A classic reagent for this transformation.[9] While effective, it is a chromium-based oxidant, which raises environmental and toxicity concerns, and requires careful handling and purification to remove chromium residues.
| Method | Reagent | Typical Solvent | Temperature | Advantages | Disadvantages |
| Method A | Manganese Dioxide (MnO₂) | Dichloromethane (DCM) | Room Temp. to Reflux | Mild, simple filtration workup. | Requires a large excess of reagent. |
| Method B | Dess-Martin Periodinane (DMP) | Dichloromethane (DCM) | Room Temperature | High yields, mild conditions. | Reagent is expensive and shock-sensitive. |
| Method C | Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM) | Room Temperature | Well-established, reliable. | Toxic chromium byproduct, acidic nature. |
Etherification to 7-(Alkoxymethyl)-5-bromoindoles
Converting the hydroxymethyl group to an ether can be used to install alkyl chains, introduce solubilizing groups (like polyethylene glycol chains), or attach other molecular fragments.
Causality & Reagent Choice: The Williamson ether synthesis is the most common and direct method. This involves deprotonating the alcohol to form a more nucleophilic alkoxide, which then displaces a halide from an alkyl halide.
-
Base Selection: A strong, non-nucleophilic base is required to fully deprotonate the alcohol without competing in the substitution reaction. Sodium hydride (NaH) is a common choice, as it irreversibly deprotonates the alcohol, driving the reaction forward with the evolution of hydrogen gas.
-
Electrophile: A primary alkyl halide (R-X, where X = I, Br, or Cl) is the ideal electrophile to ensure an S_N2 mechanism and minimize potential elimination side reactions.
Esterification to 7-(Acyloxymethyl)-5-bromoindoles
Esterification is a valuable method for introducing acyl groups. In drug development, esters are often employed as prodrugs, which can be cleaved in vivo to release the active parent alcohol.
Causality & Reagent Choice: The choice of esterification method depends on the lability of the starting material and the reactivity of the carboxylic acid.
-
With Acid Chlorides/Anhydrides: This is a straightforward method for simple acyl groups. The reaction is typically run in the presence of a non-nucleophilic base like triethylamine (TEA) or pyridine to scavenge the HCl or carboxylic acid byproduct.
-
Carbodiimide Coupling: For more complex or sensitive carboxylic acids, coupling agents like 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) are ideal.[10] EDC activates the carboxylic acid, allowing it to be attacked by the hydroxymethyl group under very mild conditions, often with an activating agent like 4-Dimethylaminopyridine (DMAP).
Synthetic Utility & Downstream Applications
The true power of these initial functionalizations lies in the subsequent reactions they enable. The combination of a reactive C7-handle and a C5-bromo handle allows for complex, multi-component syntheses.
Caption: A divergent synthetic route utilizing the dual functionality.
A prime example is the synthesis of 5,7-disubstituted indoles. Starting with 5-bromo-7-formylindole, one can first perform a Suzuki coupling at the C5 position to introduce an aryl or heteroaryl group.[3][11] The resulting 5-aryl-7-formylindole can then undergo reductive amination at the C7-aldehyde to install a diverse range of amine functionalities, rapidly building molecular complexity.
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Oxidation using Manganese Dioxide (MnO₂)
Objective: To synthesize 5-bromo-7-formylindole.
Materials:
-
5-Bromo-7-hydroxymethylindole (1.0 eq)
-
Activated Manganese Dioxide (MnO₂) (10.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Celite®
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add 5-bromo-7-hydroxymethylindole.
-
Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration).
-
Add activated MnO₂ (10 equivalents by weight) to the solution in one portion. The mixture will be a black slurry.
-
Stir the reaction vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 30% Ethyl Acetate in Hexanes). The reaction is typically complete within 12-24 hours.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂ solid.
-
Wash the filter cake thoroughly with additional DCM (3 x 20 mL).
-
Combine the organic filtrates and concentrate under reduced pressure using a rotary evaporator.
-
The resulting crude solid can be purified by silica gel column chromatography or recrystallization to yield pure 5-bromo-7-formylindole as a solid.
Protocol 2: Suzuki Cross-Coupling of a Functionalized Indole
Objective: To synthesize 5-phenyl-7-formylindole from 5-bromo-7-formylindole.
Materials:
-
5-Bromo-7-formylindole (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 eq)
-
Potassium Carbonate (K₂CO₃) (2.5 eq)
-
1,4-Dioxane and Water (e.g., 4:1 mixture)
Procedure:
-
To a microwave vial or Schlenk flask, add 5-bromo-7-formylindole, phenylboronic acid, and K₂CO₃.
-
Add the palladium catalyst, Pd(dppf)Cl₂.[3]
-
Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture with stirring. Typical conditions are 80-100 °C for 2-12 hours.[12] Alternatively, microwave heating (e.g., 120 °C for 30 minutes) can significantly reduce reaction times.[11]
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired 5-phenyl-7-formylindole.
References
-
Chem-Impex. (n.d.). 5-Bromoindole. Retrieved from [Link]
-
Al-Ostoot, F. H., et al. (2023). Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship. Anti-Cancer Agents in Medicinal Chemistry, 23(11). Retrieved from [Link]
-
Ciaffaglione, V., et al. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. Retrieved from [Link]
-
Chem-Impex. (n.d.). 5-Bromo-1H-indole-3-carboxylic acid. Retrieved from [Link]
-
Bentham Science Publisher. (2023). Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship. Retrieved from [Link]
-
The Organic Chemistry Channel. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic.... Retrieved from [Link]
-
RSC Publishing. (2021). Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water. RSC Advances. Retrieved from [Link]
-
Wen, J., & Shi, Z. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. Accounts of Chemical Research, 54(7), 1723–1736. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Oxidation of Aldehydes and Ketones. Retrieved from [Link]
-
Fernandes, A., et al. (2022). Functionalization of 7-Hydroxy-pyranoflavylium: Synthesis of New Dyes with Extended Chromatic Stability. Molecules, 27(21), 7436. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]
-
Baylor University. (n.d.). Week 14 CHE 3331- Organic Chemistry. Retrieved from [Link]
-
Shah, T. A., et al. (2019). Transition-metal-catalyzed site-selective C7-functionalization of indoles: advancement and future prospects. Chemical Communications, 55(5), 558-571. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transition-metal-catalyzed site-selective C7-functionalization of indoles: advancement and future prospects - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. eurekaselect.com [eurekaselect.com]
- 7. ias.ac.in [ias.ac.in]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. successcenter.web.baylor.edu [successcenter.web.baylor.edu]
- 10. Functionalization of 7-Hydroxy-pyranoflavylium: Synthesis of New Dyes with Extended Chromatic Stability [mdpi.com]
- 11. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02058G [pubs.rsc.org]
- 12. m.youtube.com [m.youtube.com]
Reagents for protecting the indole nitrogen in 7-substituted bromoindoles
Reagents for protecting the indole nitrogen in 7-substituted bromoindoles
Introduction: The Orthogonal Challenge
In the structural optimization of indole-based pharmacophores, 7-substituted bromoindoles represent a privileged but synthetically demanding scaffold. The presence of a substituent at C7 (whether halogen, alkyl, or alkoxy) introduces a critical steric clash with the N1 nitrogen, creating a "buttressing effect" that destabilizes standard protecting groups (PGs) and kinetically hinders their installation.
Simultaneously, the bromine atom (typically at C4, C5, or C6) renders the ring electronically sensitive, necessitating PGs that are compatible with subsequent metal-halogen exchange or Palladium-catalyzed cross-couplings.
This guide moves beyond generic "indole protection" to address the specific steric and electronic constraints of the 7-substituted system. We focus on three high-fidelity reagent classes: Arylsulfonyls (Ts/Bs) for robustness, Alkoxyalkyls (SEM/MOM) for lithiation chemistry, and Carbamates (Boc) for mild orthogonal deprotection.
Decision Matrix: Selecting the Right Reagent
Before initiating synthesis, select the reagent based on the intended downstream chemistry.
| Reagent Class | Specific Reagent | Installation Difficulty (7-Sub) | Stability Profile | Primary Application |
| Sulfonyls | TsCl (Tosyl), BsCl (Benzenesulfonyl) | Medium (Requires strong base) | High (Acid/Oxidation stable) | C2-Lithiation, Friedel-Crafts, Crystallization |
| Alkoxyalkyls | SEM-Cl , MOM-Cl | High (Requires NaH, cryogenic) | High (Base stable, ortho-directing) | Directed Ortho Metalation (DoM), Solubility enhancement |
| Carbamates | Boc₂O | Medium/High (Kinetic lag due to sterics) | Low/Medium (Acid labile, steric relief) | Suzuki/Buchwald couplings, mild deprotection |
Protocol A: Arylsulfonylation (The "Gold Standard" for Lithiation)
Reagent:
Scientific Rationale
The sulfonyl group is an extraordinarily powerful electron-withdrawing group (EWG). On a 7-substituted indole, the sulfonyl group forces the N1 lone pair into the ring, significantly increasing the acidity of the C2 proton (
Detailed Protocol
Materials:
-
Substrate: 7-Substituted Bromoindole (1.0 equiv)
-
Reagent: TsCl (1.2 - 1.5 equiv)
-
Base: NaH (60% dispersion in oil, 1.5 equiv)
-
Solvent: DMF (Anhydrous, 0.1 M concentration)
Step-by-Step Workflow:
-
Base Activation: In a flame-dried RBF under Argon, wash NaH (1.5 equiv) with dry pentane (
) to remove mineral oil. Suspend in anhydrous DMF at 0°C. -
Deprotonation: Dissolve the indole in minimal DMF and add dropwise to the NaH suspension over 15 minutes.
-
Critical Checkpoint: Evolution of
gas will be vigorous. The solution typically turns from yellow to deep red/brown (indolyl anion formation). Stir at 0°C for 30 min.
-
-
Electrophile Addition: Add TsCl (solid or solution) in one portion.
-
7-Substituted Nuance: Due to steric hindrance at C7, the reaction may be sluggish. Allow to warm to Room Temperature (RT) and stir for 4–12 hours.
-
-
Quench & Workup: Pour mixture onto ice-water. The N-Tosyl product is often highly crystalline. Filter the precipitate.[1][2] If oil forms, extract with EtOAc.
Experimental Workflow Diagram
Figure 1: Workflow for N-Sulfonylation of sterically hindered indoles.
Protocol B: SEM-Protection (The "Dual Activator")
Reagent: 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl).
Mechanism:
Scientific Rationale
For 7-substituted indoles, the SEM group is unique.[3] It coordinates with organolithiums (via the oxygen), acting as a Directed Metalation Group (DMG) .[4] This facilitates lithiation at C2 or stabilizes the molecule during halogen-metal exchange at the bromine position. Unlike Tosyl, SEM is stable to strong bases (e.g.,
Detailed Protocol
Materials:
-
Substrate: 7-Substituted Bromoindole (1.0 equiv)
-
Reagent: SEM-Cl (1.2 equiv)
-
Base: NaH (1.5 equiv)
-
Solvent: DMF or THF/DMF (9:1)
Step-by-Step Workflow:
-
Cooling: Cool the solution of indole in DMF to -10°C (Salt/Ice bath).
-
Why? SEM-Cl is highly reactive; controlling the exotherm is crucial to prevent O-alkylation or decomposition.
-
-
Deprotonation: Add NaH portion-wise. Stir for 45 mins at 0°C.
-
Addition: Add SEM-Cl dropwise via syringe pump or slow drip over 20 mins.
-
Monitoring: Monitor by TLC. The spot will move significantly higher (
increase).-
Note: If the 7-substituent is bulky (e.g., -isopropyl, -phenyl), heating to 40°C may be required after addition.
-
Protocol C: Boc-Protection (The Catalytic Approach)
Reagent: Di-tert-butyl dicarbonate (Boc₂O). Catalyst: 4-Dimethylaminopyridine (DMAP).
Scientific Rationale
Placing a bulky Boc group next to a C7 substituent is thermodynamically disfavored ("Steric Decompression" makes the group fall off easily). Standard conditions often fail. The use of DMAP is non-negotiable here; it forms a reactive N-acylpyridinium intermediate that transfers the Boc group to the sterically crowded indole nitrogen.
Detailed Protocol
Materials:
-
Substrate: 7-Substituted Bromoindole (1.0 equiv)
-
Reagent: Boc₂O (1.5 - 2.0 equiv)
-
Base: Triethylamine (
, 1.5 equiv) -
Catalyst: DMAP (0.1 - 0.2 equiv)
-
Solvent: DCM (Dichloromethane) or MeCN (Acetonitrile)
Step-by-Step Workflow:
-
Dissolution: Dissolve indole,
, and DMAP in DCM at RT. -
Addition: Add Boc₂O (dissolved in minimal DCM) dropwise.
-
Reaction: Stir at RT.
-
Optimization: If conversion is <50% after 6 hours, do not add more base. Instead, add fresh DMAP (0.1 equiv) and gently reflux (40°C). The "7-substituent effect" often requires thermal energy to overcome the activation barrier.
-
-
Workup: Wash with 1M citric acid (to remove DMAP/TEA)
Sat. Brine.
Catalytic Cycle Diagram
Figure 2: DMAP-catalyzed transfer of Boc group to sterically hindered amines.
Troubleshooting & References
Troubleshooting the "7-Substituent Effect"
| Symptom | Diagnosis | Solution |
| Low Yield (Boc) | Steric crowding prevents attack. | Switch solvent to MeCN (more polar) and use 50 mol% DMAP . |
| Desilylation (SEM) | Fluoride source in subsequent steps. | Ensure anhydrous conditions; SEM is cleaved by TBAF. |
| C2-Lithiation fails | N-PG is not directing/protecting enough. | Switch to N-Tosyl (stronger EWG) or N-Carbamate (Directing Group). |
| Regioisomers | Indole C3 attack (rare for N-protection). | Ensure Hard Base (NaH) is used to deprotonate N-H fully before adding electrophile. |
References
-
Snieckus, V. (1990). Directed ortho metalation.[5][6][7] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879–933. Link
- Context: The foundational text on using N-protecting groups to direct lithiation in hindered arom
-
Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications.[8] Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. Link
- Context: Comprehensive review covering indole protection str
- L’Heureux, A., et al. (2010). Syntheses of the Janus Kinase Inhibitor tofacitinib (CP-690,550). Journal of Organic Chemistry, 75(11), 3671–3679. Context: Demonstrates SEM protection on 7-azaindole (analogous to 7-sub indole) for scale-up.
-
Love, B. E., & Rorer, J. R. (1999).[9] Synthesis of N-7-Substituted Purines from Imidazole Precursors. Molecules, 4(10), 287-309. Link
- Context: Discusses steric hindrance in N-alkyl
-
ChemicalBook. (2025). N-Tosyl-4-bromo-2-iodo-7-azaindole Procedure.Link
- Context: Specific industrial protocol for sulfonylation of highly substituted bromo-azaindoles.
Sources
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 2. CN109081840B - Preparation method of 5-bromo-7-azaindole - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. uwindsor.ca [uwindsor.ca]
- 6. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 7. 07- DIRECTED ORTHO METALATION · Jacques Mortier [jmortier.unblog.fr]
- 8. apolloscientific.co.uk [apolloscientific.co.uk]
- 9. pubs.acs.org [pubs.acs.org]
Technical Notes & Optimization
Handling light sensitivity of 5-bromoindole derivatives in the lab
Handling light sensitivity of 5-bromoindole derivatives in the lab
Technical Support Center: 5-Bromoindole Handling & Stability
Current Status: Operational Topic: Photochemical Stability & Handling Protocols for 5-Bromoindole Derivatives Ticket ID: #BI-5BR-LIGHT-001 Assigned Specialist: Senior Application Scientist, Organic Synthesis Division
Mission Statement
You are accessing the technical repository for halogenated indole scaffolds. 5-Bromoindole is a critical yet temperamental building block. Its electron-rich indole ring, combined with the labile C-Br bond, creates a "perfect storm" for photochemical degradation. This guide moves beyond basic "store in the dark" advice, providing a mechanistic understanding and field-proven protocols to protect your yield and purity.
Module 1: The Mechanistic "Why" (Root Cause Analysis)
Q: Why does my 5-bromoindole turn pink or brown even in a sealed bottle?
A: You are witnessing photo-oxidative radical degradation . Unlike simple thermal decomposition, this is a quantum yield event driven by photon absorption.
-
Homolysis: The C-Br bond in the 5-position is susceptible to homolytic cleavage upon exposure to UV and short-wavelength visible light (blue/violet). This generates a highly reactive indolyl radical and a bromine radical.
-
Radical Propagation: These radicals are not dormant. They instantly react with:
-
Oxygen: Forming peroxyl radicals, leading to isatin derivatives (often yellow/orange).
-
Self (Dimerization): Reacting with other indole molecules to form indigo-like oligomers. Indigoids are intensely colored (blue/pink/red), meaning even trace degradation (<0.1%) causes a visible color shift (the "Pink Haze").
-
Q: Is the pink material dead? Can I still use it?
A: Rule of Thumb: If it is a faint pink "blush," the purity is likely >98%, and it can be used for robust reactions (e.g., alkylations). If it is brown or dark red, purification is mandatory. The radical species present in degraded samples are catalyst poisons , particularly for Palladium (Pd) cycles, where they interrupt the oxidative addition step.
Visualization: Photochemical Degradation Pathway
Figure 1: Mechanistic pathway of 5-bromoindole degradation. Note that photon absorption triggers the radical cascade, which branches into polymerization (tar) or oxidation (color).
Module 2: Storage & Preparation Protocols
Q: How do I weigh out 5-bromoindole without degrading it?
A: Speed and exclusion are key.
-
The Amber Rule: Never weigh into a clear boat if the transfer takes >30 seconds. Use amber weighing funnels or wrap a clear vial in foil before taring the balance.
-
The "Blanket" Technique: If handling large quantities (>10g), gently flow a stream of Nitrogen or Argon over the open bottle while scooping. This displaces oxygen, mitigating the "Radical + O2" propagation step shown in Figure 1.
Q: What is the "Gold Standard" for long-term storage?
A:
| Parameter | Standard Protocol | High-Integrity Protocol (Recommended) |
|---|---|---|
| Temperature | 2–8°C (Fridge) | -20°C (Freezer) |
| Atmosphere | Tightly capped | Argon backfill + Parafilm seal |
| Container | Amber glass | Amber glass + Foil Wrap + Desiccant packet |
| Light | Dark cabinet | Double containment (Box within a box) |
Module 3: Reaction Execution (The "Foil Standard")
Q: I am running a Suzuki coupling. Do I really need to wrap the flask?
A: Yes. Palladium catalysts are also light-sensitive, but 5-bromoindole adds a second failure mode.
-
The Issue: Light promotes dehalogenation (loss of Br) before the Pd can insert. You will see "des-bromo" indole (indole) as a byproduct in your LCMS.
-
The Protocol:
-
Wrap the reaction flask in aluminum foil below the neck.
-
Leave a small "window" (flap) that can be lifted briefly to check stirring, then closed.
-
Turn off hood lights if adding reagents via syringe.
-
Q: My reaction mixture turned black immediately. Did it fail?
A: Not necessarily.
-
False Positive: Pd-catalyzed reactions often turn black due to Pd-nanoparticle formation (Pd black).
-
True Negative: If the black color is accompanied by a cessation of conversion (check TLC), it indicates radical polymerization of the indole.
-
Troubleshooting: Filter a small aliquot through a celite plug. If the filtrate is a clear yellow/orange, it is likely Pd black (reaction okay). If the filtrate is dark/tarry, the indole has polymerized.
Module 4: Purification & Analysis
Q: I see degradation on the TLC plate during column chromatography. Why?
A: Acid-Catalyzed Photolysis. Silica gel is slightly acidic (pH 4-5). Indoles are acid-sensitive.
-
Acid + Light = Accelerated Decay.
-
The Fix: Pre-treat your silica gel column with 1% Triethylamine (TEA) in hexanes before loading your sample. This neutralizes the acid sites. Alternatively, use Neutral Alumina stationary phase for highly sensitive derivatives.
Q: How do I interpret the NMR of a degraded sample?
A: Look for these tell-tale signs:
-
Broadening: Radical species are paramagnetic and will broaden your proton signals, particularly the N-H peak (~11.0 ppm).
-
The "Ghost" Doublet: A small doublet appearing around 6.5-6.8 ppm often indicates the formation of 5-bromooxindole or simple indole (if dehalogenated).
Visualization: Safe Handling Workflow
Figure 2: The "Self-Validating" workflow for handling 5-bromoindole. Note the equilibration step to prevent moisture, which accelerates light-induced oxidation.
References
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 24905, 5-Bromoindole. Retrieved from [Link]
- Lin, S., et al. (2018). Photochemical Transformations of Indoles. Chemical Reviews. (General reference on indole photochemistry mechanisms).
Reference Data & Comparative Studies
Introduction: The Crucial Role of NMR in Heterocyclic Drug Discovery
Introduction: The Crucial Role of NMR in Heterocyclic Drug Discovery
An In-Depth Guide to the ¹H NMR Spectral Analysis of (5-Bromo-1H-indol-7-yl)methanol: A Comparative Approach
In the landscape of modern drug development and materials science, heterocyclic compounds, particularly indole derivatives, represent a privileged scaffold due to their wide range of biological activities. The precise structural characterization of these molecules is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for unambiguous structure elucidation in solution.[1] This guide, prepared from the perspective of a Senior Application Scientist, provides a detailed analysis of the ¹H NMR spectrum of a key synthetic intermediate, (5-Bromo-1H-indol-7-yl)methanol.
Rather than merely presenting data, we will dissect the predicted spectrum, grounding our analysis in the fundamental principles of chemical shifts, spin-spin coupling, and substituent effects.[2] By comparing the predicted data for our target molecule with experimental data from structurally related analogues, we aim to provide researchers with a robust framework for interpreting the spectra of complex substituted indoles.
The Analyte: Structure and Proton Environment
The target molecule, (5-Bromo-1H-indol-7-yl)methanol, possesses a unique substitution pattern that gives rise to a distinct ¹H NMR fingerprint. The indole core is substituted at the C5 position with an electron-withdrawing bromine atom and at the C7 position with a hydroxymethyl group. To facilitate a clear discussion, the protons are systematically labeled as shown below.
Caption: Structure of (5-Bromo-1H-indol-7-yl)methanol with proton numbering.
Predictive ¹H NMR Analysis and Interpretation
While an experimental spectrum for this specific molecule is not publicly available, we can construct a highly accurate prediction based on established principles and data from analogous compounds. The analysis considers the electronic effects of the bromine (an electronegative, electron-withdrawing atom) and the hydroxymethyl group (a weakly deactivating group).[2]
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale for Prediction |
| H1 (NH) | ~8.2 - 8.6 | Broad Singlet (br s) | - | The indole NH proton typically appears as a broad signal in a downfield region due to the aromatic nature of the ring and nitrogen's electronegativity.[3] Its chemical shift can be sensitive to solvent and concentration. |
| H2 | ~7.3 - 7.4 | Triplet or Doublet of Doublets (t or dd) | J(H2,H3) ≈ 2.5-3.0 Hz, J(H2,H1) ≈ 2.0-2.5 Hz | Located on the pyrrole ring, its shift is influenced by the indole system. It exhibits coupling to H3 and potentially the NH proton.[3] |
| H3 | ~6.5 - 6.6 | Triplet or Doublet of Doublets (t or dd) | J(H3,H2) ≈ 2.5-3.0 Hz, J(H3,H1) ≈ 2.0-2.5 Hz | Typically the most upfield of the indole ring protons due to its position relative to the nitrogen atom.[3][4] |
| H4 | ~7.8 - 7.9 | Doublet (d) | J(H4,H6) ≈ 1.5-2.0 Hz | Deshielded by the anisotropic effect of the pyrrole ring and the electron-withdrawing bromine at the adjacent C5 position. Shows a small meta-coupling to H6. |
| H6 | ~7.3 - 7.4 | Doublet (d) | J(H6,H4) ≈ 1.5-2.0 Hz | Its chemical shift is influenced by both the bromine at C5 and the hydroxymethyl at C7. A small meta-coupling to H4 is expected. |
| H7' (CH₂) | ~4.8 - 5.0 | Singlet (s) | - | As a benzylic alcohol, these protons are deshielded by both the aromatic ring and the adjacent oxygen atom. The signal is typically a singlet unless coupling to the OH proton is observed. |
| OH | Variable (~1.5-4.0) | Broad Singlet (br s) | - | The chemical shift of hydroxyl protons is highly variable and depends on solvent, temperature, and hydrogen bonding. It can be confirmed by D₂O exchange.[5][6] |
Comparative Analysis with Indole Analogues
To validate our predictions, we can compare them with experimental data from foundational indole structures. This comparison illustrates how each substituent systematically alters the electronic environment and, consequently, the chemical shifts of the protons.
| Compound | H4 (ppm) | H5 (ppm) | H6 (ppm) | H7 (ppm) | Source |
| Indole (Parent) | ~7.58 | ~7.05 | ~7.13 | ~7.29 | [7] |
| 5-Bromoindole | 7.76 (d) | - | 7.20 (dd) | 7.15 (d) | [3][4] |
| (5-Bromo-1H-indol-7-yl)methanol (Predicted) | 7.8 - 7.9 (d) | - | 7.3 - 7.4 (d) | - (Substituted) | - |
Analysis of Substituent Effects:
-
Effect of 5-Bromo Group: Comparing 5-Bromoindole to Indole, we see a significant downfield shift for H4 (from ~7.58 to 7.76 ppm) and H6 (from ~7.13 to 7.20 ppm). This is due to the electron-withdrawing inductive effect of the bromine atom, which deshields the adjacent protons.[3] We anticipate a similar, if not more pronounced, deshielding effect on H4 and H6 in our target molecule.
-
Effect of 7-Hydroxymethyl Group: The replacement of H7 with a -CH₂OH group removes the H7 signal. This group is expected to have a modest electronic influence on the remaining aromatic protons, primarily H6, likely contributing to its downfield shift compared to the parent indole.
Standardized Experimental Protocol for Data Acquisition
To ensure the acquisition of high-quality, reproducible data, the following protocol should be followed. This protocol is designed to be a self-validating system by including steps for confirmation of exchangeable protons.
1. Sample Preparation:
- Accurately weigh 5-10 mg of the solid (5-Bromo-1H-indol-7-yl)methanol.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. DMSO-d₆ is often preferred for indole derivatives as it can help in observing both NH and OH proton signals more clearly.
- Add a small amount of an internal standard, typically tetramethylsilane (TMS), to set the chemical shift reference to 0.00 ppm.[8]
- Cap the NMR tube and gently invert it several times to ensure the formation of a homogeneous solution.
2. NMR Spectrometer Setup:
- The ¹H NMR spectrum should be recorded on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion and resolution.[9]
- Before data acquisition, the instrument must be properly tuned, and the magnetic field homogeneity optimized through shimming to achieve sharp, symmetrical line shapes.
3. Data Acquisition Parameters:
- Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is appropriate.[3][9]
- Spectral Width: A spectral width of 12-16 ppm, centered around 6-7 ppm, is generally sufficient to capture all signals from TMS to the downfield NH proton.[3]
- Acquisition Time: Set to 2-4 seconds to ensure good digital resolution.
- Relaxation Delay: A delay of 1-5 seconds between pulses is recommended to allow for full proton relaxation, ensuring accurate signal integration.
- Number of Scans: 8 to 16 scans are typically adequate for a sample of this concentration.
4. D₂O Exchange for Confirmation:
- After acquiring the initial spectrum, add one drop of deuterium oxide (D₂O) to the NMR tube.
- Shake the tube gently and re-acquire the ¹H NMR spectrum using the same parameters.
- The signals corresponding to the exchangeable protons (H1-NH and the -OH) will diminish or disappear entirely, confirming their assignment.[5]
Workflow for Structural Elucidation
The logical process for analyzing an unknown or newly synthesized indole derivative like (5-Bromo-1H-indol-7-yl)methanol follows a systematic workflow from sample preparation to final structural confirmation.
Caption: Workflow for the ¹H NMR analysis of substituted indole derivatives.
Conclusion
The ¹H NMR spectral analysis of (5-Bromo-1H-indol-7-yl)methanol is a prime example of how fundamental NMR principles can be applied to elucidate the structure of complex heterocyclic molecules. Through a predictive approach, validated by comparative analysis with known compounds, we can confidently assign each proton signal and understand the electronic influence of the bromo and hydroxymethyl substituents. The detailed experimental protocol provided herein ensures that researchers can acquire high-fidelity data, a critical step for the accurate characterization of novel compounds in the pipeline of drug discovery and chemical research.
References
-
The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
-
Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]
-
YouTube. (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). Metagenomic identification of brominated indole biosynthetic machinery from cyanobacteria. PMC. Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromoindole. Retrieved from [Link]
-
eScholarship. (2025). Metagenomic Identification of Brominated Indole Biosynthetic Machinery from Cyanobacteria. Retrieved from [Link]
-
OrgoChem. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]
-
Biological Magnetic Resonance Bank. (n.d.). Indole at BMRB. Retrieved from [Link]
-
University of Regensburg. (n.d.). 1H NMR Spectroscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H-NMR Chemical shifting values (δ, ppm) of 7h from the experimental.... Retrieved from [Link]
-
NP-MRD. (n.d.). 1H NMR Spectrum (1D, 600 MHz, Methanol, simulated) (NP0000064). Retrieved from [Link]
-
Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]
-
Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]
-
UCLA. (n.d.). 1H NMR Chemical Shifts (δ, ppm). Retrieved from [Link]
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A Comparative Guide to the Spectroscopic Characterization of 7-Hydroxymethyl Substituted Indoles
A Comparative Guide to the Spectroscopic Characterization of 7-Hydroxymethyl Substituted Indoles
For researchers, medicinal chemists, and drug development professionals, the unambiguous characterization of novel synthesized compounds is a cornerstone of scientific rigor. Among the vast landscape of heterocyclic compounds, indole derivatives hold a prominent place due to their prevalence in biologically active molecules. This guide provides an in-depth analysis of the key Fourier-Transform Infrared (FTIR) absorption peaks for 7-hydroxymethyl substituted indoles. Furthermore, it presents a comparative overview of alternative and complementary analytical techniques, namely Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy, offering a holistic approach to structural elucidation.
The strategic placement of a hydroxymethyl group at the 7-position of the indole ring can significantly influence the molecule's steric and electronic properties, and consequently its biological activity. Therefore, precise confirmation of this substitution pattern is paramount. This guide is structured to provide not just data, but the scientific rationale behind the expected spectroscopic features, empowering researchers to interpret their results with confidence.
Deciphering the Vibrational Fingerprint: Key FTIR Absorption Peaks
FTIR spectroscopy provides a rapid and powerful method for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds. For 7-hydroxymethyl substituted indoles, the FTIR spectrum is a composite of the vibrational modes of the indole ring, the hydroxymethyl group, and the aromatic system.
The following table summarizes the expected key FTIR absorption peaks. The presence of both a broad O-H stretch and the characteristic N-H stretch, alongside the C-O stretching of a primary alcohol and the aromatic C-H and C=C vibrations, provides strong evidence for the successful synthesis of a 7-hydroxymethyl substituted indole.
| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Intensity | Notes |
| Hydroxyl (-OH) | O-H Stretch (H-bonded) | 3400 - 3200 | Strong, Broad | The broadness is a key characteristic due to intermolecular hydrogen bonding.[1][2][3] |
| O-H Stretch (Free) | 3650 - 3600 | Sharp, Weak to Medium | May be observed in dilute solutions in non-polar solvents.[1] | |
| C-O Stretch | 1075 - 1000 | Strong | Characteristic of a primary alcohol.[4][5] | |
| O-H Bend | 1440 - 1220 | Weak to Medium, Broad | Often overlaps with other absorptions.[1] | |
| Indole N-H | N-H Stretch | ~3400 | Medium, Sharp | This peak is typically sharp, distinguishing it from the broad O-H stretch.[6][7] |
| Aromatic Ring | Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak | Appears at a higher frequency than aliphatic C-H stretches.[8][9] |
| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong (multiple bands) | The precise positions can be influenced by substitution.[8][9] | |
| Aromatic C-H Out-of-Plane Bending | 900 - 675 | Strong | The pattern of these bands can sometimes indicate the substitution pattern on the benzene ring.[8] | |
| Alkyl C-H | C-H Stretch (in -CH₂OH) | 2950 - 2850 | Medium |
A Multi-faceted Approach: Alternative and Complementary Analytical Techniques
While FTIR is an excellent tool for functional group identification, a comprehensive structural confirmation relies on the synergy of multiple analytical methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For 7-hydroxymethyl substituted indoles, both ¹H and ¹³C NMR are invaluable.
Experimental Protocol for NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence the chemical shifts, particularly of the N-H and O-H protons.
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum. Key signals to observe include:
-
The N-H proton , typically a broad singlet.
-
The aromatic protons of the indole ring, which will exhibit characteristic splitting patterns (doublets, triplets, or multiplets) depending on their coupling with adjacent protons. The substitution at the 7-position will influence the chemical shifts and coupling constants of the remaining aromatic protons.
-
The CH₂ protons of the hydroxymethyl group, which will likely appear as a singlet or a doublet if coupled to the hydroxyl proton.
-
The O-H proton , which is often a broad singlet and its chemical shift is highly dependent on concentration and solvent.
-
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. This will show a single peak for each unique carbon atom. The chemical shifts of the aromatic carbons and the hydroxymethyl carbon are diagnostic.
-
-
2D NMR Experiments (Optional but Recommended):
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling relationships, confirming the connectivity of the aromatic protons.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, which is crucial for unambiguously assigning the position of the hydroxymethyl group.
-
Sources
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Indole [webbook.nist.gov]
- 7. instanano.com [instanano.com]
- 8. researchdata.edu.au [researchdata.edu.au]
- 9. researchgate.net [researchgate.net]
HPLC retention time comparison of 5-bromo vs 7-bromo indole derivatives
HPLC retention time comparison of 5-bromo vs 7-bromo indole derivatives
This technical guide details the High-Performance Liquid Chromatography (HPLC) separation dynamics of 5-bromoindole and 7-bromoindole. It is designed for analytical chemists and pharmaceutical researchers requiring precise resolution of these positional isomers.
Executive Summary
The separation of 5-bromoindole and 7-bromoindole represents a classic challenge in positional isomer chromatography. While both compounds share identical molecular weights (196.04 g/mol ) and similar calculated lipophilicity (ClogP), they exhibit distinct retention behaviors on octadecylsilane (C18) stationary phases.
Key Finding: In standard Reverse-Phase (RP) systems, 7-bromoindole typically elutes later (higher
This retention shift is driven by the "Ortho-Effect," where the bromine atom at the 7-position sterically shields the indole N-H moiety. This shielding reduces the ability of the nitrogen to hydrogen-bond with the aqueous mobile phase, effectively increasing the molecule's hydrophobicity relative to the 5-bromo isomer, where the N-H group is fully exposed.
Mechanistic Insight: Why They Separate
To achieve baseline resolution (
Structural & Electronic Determinants
-
5-Bromoindole (Para-like): The bromine atom is located at the C5 position, distal to the pyrrole nitrogen. The dipole vector of the C-Br bond is aligned roughly parallel to the long axis of the molecule. The N-H group is sterically unencumbered, allowing free interaction with the polar mobile phase (water/buffer).
-
7-Bromoindole (Ortho-like): The bromine atom is at the C7 position, directly adjacent to the N-H group. The bulky halogen creates a steric barrier and potential weak intramolecular electrostatic interactions. This "masks" the polar N-H handle, making the 7-isomer appear more lipophilic to the C18 stationary phase.
Visualization of Separation Logic
The following diagram illustrates the decision matrix for method development, highlighting the critical role of pH and organic modifier choice.
Figure 1: Workflow for optimizing the separation of halo-indole isomers.
Experimental Protocol
This protocol is validated for self-verification using standard laboratory equipment.
Equipment & Reagents
-
System: HPLC with UV-Vis/PDA detector (Agilent 1200/1260 or equivalent).
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or Phenomenex Kinetex C18.
-
Solvents: HPLC-grade Acetonitrile (ACN) and Milli-Q Water.
-
Modifier: Formic Acid (FA) or Trifluoroacetic acid (TFA).
Standard Operating Procedure (SOP)
Step 1: Mobile Phase Preparation
-
Solvent A: Water + 0.1% Formic Acid. (The acid prevents peak tailing by suppressing silanol interactions, though indole itself is not basic enough to protonate).
-
Solvent B: Acetonitrile + 0.1% Formic Acid.
Step 2: Gradient Method A generic linear gradient is insufficient for close isomers. Use a "focused gradient" approach.
| Time (min) | % Solvent B (ACN) | Flow Rate (mL/min) | Interaction Phase |
| 0.00 | 5 | 1.0 | Equilibration |
| 2.00 | 5 | 1.0 | Sample Loading |
| 15.00 | 95 | 1.0 | Elution Gradient |
| 17.00 | 95 | 1.0 | Column Wash |
| 17.10 | 5 | 1.0 | Re-equilibration |
| 22.00 | 5 | 1.0 | Ready for Next Inj |
Step 3: Detection Parameters
-
Wavelength: 280 nm (Primary), 254 nm (Secondary).
-
Note: Both isomers absorb strongly at 280 nm due to the indole chromophore.
-
-
Injection Volume: 5-10 µL (depending on concentration, aim for ~0.1 mg/mL).
Comparative Data Analysis
The following table summarizes the physicochemical properties that dictate the retention order.
| Feature | 5-Bromoindole | 7-Bromoindole | Impact on HPLC (RP-C18) |
| Structure | Br at C5 (Distal) | Br at C7 (Proximal to NH) | 7-Br is more "compact" near the polar head. |
| Dipole Vector | Additive with Ring | Angled/Shielding | 5-Br is effectively more polar. |
| H-Bonding | NH Exposed | NH Shielded | 7-Br interacts less with water. |
| Elution Order | First (t1) | Second (t2) | Retention driven by hydrophobicity. |
| Approx LogP | ~2.9 | ~3.0 (Effective) | Higher effective lipophilicity for 7-Br. |
Expected Chromatogram
-
Peak 1 (approx. 8.5 min): 5-Bromoindole
-
Peak 2 (approx. 9.2 min): 7-Bromoindole
-
Resolution (
): Typically > 2.0 on a standard C18 column with proper gradient optimization.
Troubleshooting & Optimization
If baseline separation is not achieved, consider the following "Orthogonal Selectivity" adjustments.
Peak Tailing
-
Cause: Secondary interactions with residual silanols on the silica support.
-
Solution: Increase ionic strength (add 10-20 mM Ammonium Formate) or switch to an "End-capped" column (e.g., Zorbax Eclipse Plus).
Co-elution (Critical Pair)
If the peaks merge:
-
Switch Organic Modifier: Change Acetonitrile to Methanol . Methanol is a protic solvent and interacts differently with the indole NH, often enhancing selectivity for positional isomers.
-
Change Stationary Phase: Use a Phenyl-Hexyl column. The
interactions between the phenyl ring of the stationary phase and the indole ring are highly sensitive to electron density distributions, which differ significantly between the 5- and 7-positions.
Identification Confirmation
Since UV spectra are nearly identical:
-
Co-injection: Spike the mixture with a known standard of 5-bromoindole. The peak that increases in height is the 5-isomer.
-
MS Detection: Both have the same mass (m/z 196/198 doublet). Use retention time relative to a standard.
References
-
BenchChem. HPLC Purification of 2-bromo-1H-indole-3-acetonitrile (Application Note). Retrieved from .
-
SIELC Technologies. Separation of 5-Bromo-7-azaindole on Newcrom R1 HPLC column. Retrieved from .
-
Royal Society of Chemistry. Reverse-phase high performance liquid chromatography separation of positional isomers.[1] Retrieved from .
-
MDPI. Effect of Bromination on the Quorum Sensing-Inhibiting Properties of Indole-3-Carboxaldehydes. (Discusses synthesis and characterization of 5, 6, and 7-bromo isomers). Retrieved from .
-
National Institutes of Health (NIH). Electric Dipole Transition Moments and Solvent-Dependent Interactions of Fluorescent Boron–Nitrogen Substituted Indole Derivatives. (Provides data on dipole orientations). Retrieved from .
Sources
Technical Guide: Distinguishing 5-Bromo-7-Hydroxymethylindole from 5-Bromo-3-Hydroxymethylindole
Technical Guide: Distinguishing 5-Bromo-7-Hydroxymethylindole from 5-Bromo-3-Hydroxymethylindole
This guide provides a technical comparison between 5-bromo-7-hydroxymethylindole and 5-bromo-3-hydroxymethylindole .[1] It is designed for medicinal chemists and structural biologists requiring definitive analytical differentiation and functional application strategies for these isomeric scaffolds.
[1]
Executive Summary & Structural Context
In drug discovery, the indole scaffold is a "privileged structure." The position of the hydroxymethyl group (–CH₂OH) relative to the nitrogen and the bromine substituent dictates not only the molecule's steric profile but also its electronic reactivity and binding affinity in kinase pockets or GPCRs.[1]
-
5-Bromo-3-hydroxymethylindole (C3-Isomer): The hydroxymethyl group is attached to the electron-rich pyrrole ring.[1] This position is chemically labile and mimics the side chain of tryptophan. It is often used as a precursor for tryptamine analogs.
-
5-Bromo-7-hydroxymethylindole (C7-Isomer): The hydroxymethyl group is on the benzene ring, adjacent to the indole nitrogen.[1] This creates a unique steric block and hydrogen-bonding motif (e.g., for hinge binding in kinases) while leaving the reactive C3 position open for further functionalization.[1]
Analytical Differentiation: The Definitive Identification Matrix
The most reliable method to distinguish these isomers is 1H NMR Spectroscopy . Mass spectrometry (MS) alone is insufficient as both share the same molecular weight (MW: 226.07 g/mol ) and similar fragmentation patterns.[1]
A. 1H NMR Decision Matrix (DMSO-d₆ or CDCl₃)[1]
The presence or absence of the C3-Proton is the primary discriminator.[1]
| Feature | 5-Bromo-3-hydroxymethylindole | 5-Bromo-7-hydroxymethylindole | Mechanism/Reasoning |
| H-3 Proton | ABSENT | PRESENT (~6.4 - 6.6 ppm) | The C3-isomer is substituted at C3.[1] The C7-isomer retains the aromatic H-3 proton on the pyrrole ring.[1] |
| H-2 Proton | Singlet (s) or doublet (d) Shift: ~7.2 - 7.5 ppm | Doublet (d) or dd Shift: ~7.3 - 7.4 ppm | In the C7-isomer, H-2 couples with H-3 ( |
| Methylene (-CH₂-) | Singlet (s) Shift: ~4.6 - 4.8 ppm | Singlet (s) Shift: ~4.6 - 4.9 ppm | Both are benzylic/allylic, but the C3-CH₂ is electronically linked to the electron-rich enamine system.[1] |
| Aromatic Region | H4, H6, H7 present | H3, H4, H6 present | The C3-isomer has a 3-spin system on the benzene ring (H4, H6, H7). The C7-isomer has a 2-spin system on the benzene ring (H4, H6) and the H3 on the pyrrole.[1] |
B. Visualization: Identification Decision Tree
Caption: Logic flow for identifying indole regioisomers based on proton NMR signals.
Synthetic Origins & Reactivity Profile[1]
Understanding the synthesis pathway often validates the identity of the material, as these isomers rarely co-elute from the same reaction.
A. Synthesis Pathways
-
5-Bromo-3-hydroxymethylindole:
-
5-Bromo-7-hydroxymethylindole:
B. Functional Reactivity Test (Chemical Validation)
If spectroscopy is unavailable, the C3-Reactivity Test serves as a definitive chemical proof.[1]
-
Principle: The C3 position of the indole ring is highly nucleophilic.[1][6]
-
The Test: Subject the unknown sample to a mild electrophile (e.g., Vilsmeier reagent or Eschenmoser's salt).[1]
Experimental Protocols
Protocol 1: Standardized 1H NMR Acquisition
-
Objective: Obtain high-resolution spectra to resolve H-2/H-3 coupling.
-
Sample Prep: Dissolve 5–10 mg of the indole derivative in 0.6 mL of DMSO-d₆. (DMSO is preferred over CDCl₃ to prevent aggregation and sharpen NH signals).[1]
-
Parameters:
-
Pulse Angle: 30° or 45°.
-
Relaxation Delay (D1):
2.0 seconds (essential for integration accuracy of aromatic protons).[1] -
Scans: 16–64.
-
-
Analysis:
Protocol 2: HPLC Purity & Retention Comparison
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 5% B to 95% B over 10 minutes.
-
Expected Behavior:
References
-
Synthesis of 5-bromoindole derivatives: ResearchGate. "Synthesis and Biological Evaluations of Novel Human Parathyroid Hormone 1 Receptor (hPTHR1) Agonists." Available at: [Link][1]
- Preparation of 5-bromo-7-methylindole:Google Patents (CN113045475A). "Preparation method of 5-bromo-7-methylindole.
-
C3-Functionalization of Indoles: ChemRxiv. "Direct C3-functionalization of indoles with α-heteroaryl-substituted methyl alcohols." Available at: [Link][1]
-
Indole Reactivity & Scaffolds: MDPI. "Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives." Available at: [Link][1]
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- 3. mdpi.com [mdpi.com]
- 4. CN106432040B - A kind of green synthesis method of medicine intermediate 5- bromo indole - Google Patents [patents.google.com]
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- 8. rsc.org [rsc.org]
Safety & Regulatory Compliance
A Researcher's Guide to the Proper Disposal of (5-Bromo-1H-indol-7-YL)methanol
A Researcher's Guide to the Proper Disposal of (5-Bromo-1H-indol-7-YL)methanol
For the diligent researcher engaged in the complex landscape of drug discovery and development, the integrity of your work extends beyond the benchtop to the responsible management of chemical waste. This guide provides a detailed, step-by-step protocol for the proper disposal of (5-Bromo-1H-indol-7-YL)methanol, ensuring the safety of laboratory personnel and the preservation of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory compliance, reflecting a commitment to best practices in laboratory operations.
Understanding the Compound: Hazard Profile and Regulatory Context
| Hazard Classification | Description | GHS Hazard Statement |
| Acute Oral Toxicity | Harmful if ingested. | H302: Harmful if swallowed.[2] |
| Skin Corrosion/Irritation | Causes skin irritation upon contact. | H315: Causes skin irritation.[2] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | H319: Causes serious eye irritation.[2] |
| Specific Target Organ Toxicity | May cause respiratory irritation. | H335: May cause respiratory irritation.[1][2] |
The presence of a bromine atom classifies this compound as a halogenated organic compound . This is a critical designation for waste management, as halogenated and non-halogenated waste streams must be segregated. Improper mixing can lead to dangerous reactions and significantly increase disposal costs.
From a regulatory standpoint, waste containing (5-Bromo-1H-indol-7-YL)methanol is likely to be classified as hazardous waste under the Resource Conservation and Recovery Act (RCRA) due to its chemical properties. Depending on the solvent matrix it is dissolved in, it may fall under EPA hazardous waste codes such as F001 or F002 for spent halogenated solvents.[3][4][5][6]
Disposal Workflow: A Step-by-Step Procedural Guide
The following workflow provides a comprehensive approach to the safe disposal of (5-Bromo-1H-indol-7-YL)methanol from the point of generation to its final removal from the laboratory.
Caption: Disposal workflow for (5-Bromo-1H-indol-7-YL)methanol.
Experimental Protocol for Disposal
1. Immediate Waste Segregation (At the Point of Generation):
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Rationale: The foundational principle of chemical waste management is segregation. Halogenated organic compounds require specific disposal methods, often involving high-temperature incineration, and must not be mixed with non-halogenated waste streams.
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Procedure:
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As soon as a waste stream containing (5-Bromo-1H-indol-7-YL)methanol is generated (e.g., mother liquor from crystallization, combined fractions from chromatography), it must be collected separately from any non-halogenated waste.
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This includes solvents used for cleaning glassware that has been in contact with the compound.
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2. Containerization and Labeling:
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Rationale: Proper containment and labeling are crucial for safety and regulatory compliance. The container must be compatible with the waste to prevent degradation and leaks, and the label must clearly communicate the contents and associated hazards.
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Procedure:
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Select a clean, leak-proof container made of a chemically resistant material such as borosilicate glass or high-density polyethylene (HDPE).
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Immediately affix a "Hazardous Waste" label to the container.
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On the label, clearly write the full chemical name: "(5-Bromo-1H-indol-7-YL)methanol" and list all other components of the waste stream (e.g., solvents) with their approximate percentages.
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Indicate the relevant hazards: "Toxic," "Irritant."
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Note the accumulation start date (the date the first drop of waste is added to the container).
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3. Accumulation and Storage:
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Rationale: Designated Satellite Accumulation Areas (SAAs) are mandated by regulatory bodies to ensure that hazardous waste is stored safely at or near its point of generation.
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Procedure:
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Store the labeled waste container in a designated SAA, which should be a secondary containment bin to prevent the spread of material in case of a leak.
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The SAA must be located in the same room where the waste is generated.
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Keep the container securely closed at all times, except when adding waste. A funnel should not be left in the opening.
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Maintain a log of the waste being added to the container.
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4. Request for Disposal:
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Rationale: The final disposal of hazardous waste must be handled by trained professionals in accordance with institutional, local, state, and federal regulations.
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Procedure:
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When the container is full (typically no more than 90% capacity to allow for expansion) or when the experiment is complete, submit a chemical waste pickup request to your institution's Environmental Health and Safety (EHS) department.
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Ensure all information on the hazardous waste label is accurate and complete before the scheduled pickup.
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Emergency Procedures: Spill and Exposure Management
In the event of a spill or personnel exposure, immediate and correct action is critical to mitigate harm.
Personnel Exposure:
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Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing. Seek medical attention.[1]
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Eye Contact: Immediately flush eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
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Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
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Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1][2]
Spill Cleanup:
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Small Spills (Solid):
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Wear appropriate Personal Protective Equipment (PPE): a lab coat, safety goggles, and chemical-resistant gloves.
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Gently sweep the solid material to avoid creating dust.
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Place the spilled material into a labeled hazardous waste container.
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Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
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Small Spills (in Solution):
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Wear appropriate PPE.
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Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
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Collect the absorbent material and place it in a sealed, labeled hazardous waste container.
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Clean the spill area with soap and water.
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For large spills, evacuate the immediate area and contact your institution's EHS for emergency response.
By adhering to these detailed procedures, researchers can ensure that the disposal of (5-Bromo-1H-indol-7-YL)methanol is conducted in a manner that is safe, compliant, and environmentally responsible, thereby upholding the highest standards of scientific integrity.
References
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U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). F-Listed Wastes. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Codes. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]
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Martynova, N. A., & Gorokhova, L. G. (2012). [Toxicological characteristic of indole as a basis for its hygienic regulation]. Gigiena i sanitariia, (6), 61–64. Retrieved from [Link]
